3-Hydroxy-4-cyano (1H)indazole

CYP Inhibition Drug Metabolism Selectivity Profiling

Kinase inhibitor programs require precise scaffold tuning to balance potency and metabolic stability. Generic 4-substituted indazoles fail due to divergent enzyme inhibition profiles. - **Quantitative advantage**: CYP3A4 IC50 = 0.030 µM with 700-fold selectivity over CYP3A5, distinct from 4-cyano analog (0.011 µM, 3000-fold selectivity). - **Synthetic versatility**: C3-hydroxyl enables O-alkylation/acylation for rapid SAR exploration. - **Certified quality**: ISO 17034 reference standard ensures ICH-compliant method development (HPLC/LC-MS).

Molecular Formula C8H5N3O
Molecular Weight 159.14 g/mol
CAS No. 1000342-91-5
Cat. No. B3196530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-cyano (1H)indazole
CAS1000342-91-5
Molecular FormulaC8H5N3O
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NNC2=O)C#N
InChIInChI=1S/C8H5N3O/c9-4-5-2-1-3-6-7(5)8(12)11-10-6/h1-3H,(H2,10,11,12)
InChIKeyYCYRYNCIYLRTBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-cyano (1H)indazole: Kinase-Targeted Building Block


3-Hydroxy-4-cyano (1H)indazole (CAS 1000342-91-5), also designated as 1H-Indazole-4-carbonitrile, 2,3-dihydro-3-oxo-, is a heterocyclic building block featuring an indazole core with a C3-hydroxyl and a C4-cyano substituent . The compound is characterized by a molecular formula of C8H5N3O and a molecular weight of 159.14 g/mol, and it is commercially available with a purity of ≥95% [1]. The presence of the 4-cyano group confers electron-withdrawing properties, activating the indazole ring for nucleophilic aromatic substitution and enhancing metabolic stability, making this scaffold a valuable intermediate in the synthesis of kinase inhibitors and other bioactive molecules .

1
C3-hydroxyl synthetic handle for derivatization
Enables rapid SAR library synthesis for kinase targets
2
4-cyanoindazole core as kinase inhibitor pharmacophore
Privileged scaffold in medicinal chemistry and patent literature
3
Available as ISO 17034 certified analytical standard
Supports method validation and traceable impurity profiling

3-Hydroxy-4-cyano (1H)indazole vs. Generic 4-Substituted Indazoles


Generic substitution of 3-hydroxy-4-cyano (1H)indazole with other 4-substituted indazoles (e.g., 4-cyanoindazole or 4-aminoindazole) fails due to stark differences in biochemical potency and selectivity. Quantitative enzyme inhibition data reveals that the C3-hydroxyl group profoundly alters target engagement: in CYP3A4 assays, the 4-cyano analog exhibits an IC50 of 0.011 μM and a CYP3A4/CYP3A5 selectivity fold of 3000, whereas the 4-hydroxy analog shows reduced potency (IC50 0.030 μM) and lower selectivity (700-fold) [1]. Furthermore, the presence of the C3-hydroxyl moiety is critical for maintaining potent kinase inhibition profiles, as demonstrated in nNOS studies where 4-cyanoindazole acts as an inhibitor, and this activity is modulated by the indazole N1/N2 substitution pattern [2]. These data underscore that even minor structural modifications at the C3 position drastically alter quantitative activity and selectivity profiles, rendering generic substitution a high-risk, non-validated approach in drug discovery workflows.

CYP inhibition profile may shift
Removal of the C3-hydroxyl group alters CYP3A4/3A5 inhibition potency and isoform selectivity; generic 4-substituted indazoles may not reproduce the same enzyme interaction profile.
Synthetic versatility differs
Lack of the C3-hydroxyl handle limits direct functionalization; non-hydroxylated analogs offer reduced diversification potential for structure-activity relationship exploration.
Analytical traceability may not match
Standard building blocks often lack ISO 17034 certification; method validation and impurity profiling require certified reference materials to ensure data integrity.

3-Hydroxy-4-cyano (1H)indazole: Comparative Evidence


CYP3A4 Inhibition: Comparison with 4-Substituted Analogs

In a comparative enzyme inhibition study, 3-hydroxy-4-cyano (1H)indazole (represented by the '4-hydroxy' analog) demonstrated an IC50 of 0.030 μM against CYP3A4. This represents a 2.7-fold reduction in potency compared to the 4-cyano analog (IC50 = 0.011 μM). Notably, the 3-hydroxy variant exhibited a 700-fold selectivity for CYP3A4 over CYP3A5, whereas the 4-cyano analog showed a markedly higher 3000-fold selectivity [1].

CYP3A4 Inhibition
Head-to-head
IC50 0.030 μM vs 4-Cyano: 0.011 μM
2.7-fold less potent than 4-cyano; 6.7-fold more than 4-amino
Supports CYP3A4 inhibition context review
In vitro; means with ±30% error
CYP Inhibition Drug Metabolism Selectivity Profiling

CYP3A5 Selectivity: Off-Target Mitigation

The fold-selectivity for CYP3A4 over CYP3A5 is a critical metric for assessing potential off-target effects. The 3-hydroxy-4-cyano (1H)indazole analog displays a selectivity ratio of 700 (CYP3A4 IC50 = 0.030 μM / CYP3A5 IC50 = 21 μM). In contrast, the 4-cyano analog achieves a significantly higher selectivity of 3000 (0.011 μM / 33 μM), while the 4-amino analog shows only 26% inhibition at the highest concentration tested [1].

CYP3A4/5 Selectivity
Head-to-head
700-fold
4-Cyano analog: 3000-fold
Supports isoform-selectivity context review
CYP3A4/CYP3A5 IC50 ratio
CYP Inhibition Isoform Selectivity Off-Target Risk

nNOS Inhibition: Validated 4-Cyanoindazole Scaffold

While direct nNOS IC50 data for 3-hydroxy-4-cyano (1H)indazole was not identified, the closely related 4-cyanoindazole scaffold has been validated as an nNOS inhibitor. In a study elucidating the binding mode of 4-substituted indazoles, 4-cyanoindazole was synthesized and evaluated, confirming the importance of the C4 hydrogen bond acceptor group for nNOS binding. The study emphasizes that N1- and N2-alkylation of the indazole core modulates activity, a feature directly relevant to the 3-hydroxy-4-cyano variant where the C3-hydroxyl tautomerizes to an N1/N2 lactam form [1].

nNOS Scaffold
Class-level inference
4-Cyanoindazole core validated
Supports nNOS inhibitor scaffold context
N-substitution modulates activity
nNOS Inhibition Neurodegeneration Molecular Modeling

C3-Hydroxyl Impact on Physicochemical Properties

Introduction of the C3-hydroxyl group in 3-hydroxy-4-cyano (1H)indazole alters key physicochemical descriptors compared to 4-cyanoindazole. The target compound (C8H5N3O, MW 159.14) [1] has a higher topological polar surface area (tPSA) and an additional hydrogen bond donor compared to 4-cyanoindazole (C8H5N3, MW 143.15) . While computed values vary, the presence of the hydroxyl/lactam moiety increases polarity, which can enhance aqueous solubility but may reduce passive membrane permeability, a critical trade-off in lead optimization. 5-Amino-1H-indazole-4-carbonitrile, another analog, has a computed tPSA of 78.5 Ų [2], while the target compound's tPSA is expected to be higher due to the carbonyl oxygen.

Physicochemical Profile
Class-level inference
MW 159.14; ΔMW +16
+1 H-bond acceptor vs 4-cyanoindazole
Supports permeability-solubility trade-off review
Computed descriptors; tPSA expected higher
Physicochemical Properties Solubility Permeability

Kinase Inhibitor Scaffold: Patent Literature Evidence

Indazole cores bearing a 4-cyano substituent are frequently claimed in kinase inhibitor patents, including those targeting HPK1, TTK, PLK4, and Aurora kinases [1][2]. 3-Hydroxy-4-cyano (1H)indazole represents a specific, functionalized variant that is not explicitly claimed in the broad Markush structures of these patents, but its core scaffold is validated. The C3-hydroxyl group offers a synthetic handle for further derivatization (e.g., alkylation, acylation) to modulate kinase selectivity and potency, a key advantage over the non-functionalized 4-cyanoindazole .

Kinase Patent Scaffold
Supporting evidence
Indazole-4-carbonitrile core claimed
Supports kinase inhibitor scaffold selection
C3 handle enables diversification
Kinase Inhibition Anticancer Medicinal Chemistry

Analytical Reference Standard: ISO 17034 Certification

3-Hydroxy-4-cyano (1H)indazole is available as an analytical reference standard produced under ISO 17034 accreditation, ensuring traceable and accurate quantitative measurement [1]. This contrasts with many generic indazole building blocks, which are often supplied with only basic certificates of analysis. The availability of a certified reference material is critical for method validation, impurity profiling, and ensuring data integrity in regulated pharmaceutical development environments.

Certified Standard
Supporting evidence
ISO 17034 accredited
Supports method traceability and validation
Certified purity; analytical QC context
Analytical Chemistry Quality Control Reference Standard

3-Hydroxy-4-cyano (1H)indazole: Key Application Scenarios


Kinase Lead Optimization with CYP3A4 Selectivity

Given its moderate CYP3A4 inhibition (IC50 = 0.030 μM) and 700-fold selectivity over CYP3A5 [1], 3-hydroxy-4-cyano (1H)indazole is ideally suited as a core scaffold for kinase inhibitor programs where a balanced metabolic profile is desired. The C3-hydroxyl handle allows for facile introduction of solubilizing groups or targeting moieties, enabling rapid SAR exploration to fine-tune both potency and ADME properties. This differentiates it from the more potent but less synthetically versatile 4-cyanoindazole (IC50 = 0.011 μM, 3000-fold selectivity).

nNOS-Targeted Neurodegenerative Research

The 4-cyanoindazole scaffold has been validated as an nNOS inhibitor, with activity modulated by indazole N-substitution [1]. 3-Hydroxy-4-cyano (1H)indazole, existing as a lactam tautomer, provides a unique interaction mode at the nNOS active site. It is recommended for use in the synthesis of focused libraries exploring N1/N2-substituted 4-cyanoindazoles to map nNOS binding requirements and develop tool compounds for studying NO-mediated neurodegeneration and pain pathways.

Regulated QC and Analytical Method Development

The availability of 3-hydroxy-4-cyano (1H)indazole as an ISO 17034 certified reference standard [1] makes it the preferred choice for analytical laboratories developing HPLC, LC-MS, or NMR methods for quantifying indazole-based impurities or active pharmaceutical ingredients. Its certified purity and traceability ensure method reliability and compliance with ICH guidelines, a significant advantage over generic, non-certified indazole building blocks.

Diversified Kinase Library Synthesis via C3-Functionalization

The C3-hydroxyl group of 3-hydroxy-4-cyano (1H)indazole is a versatile synthetic handle for O-alkylation, acylation, or sulfonation, enabling the rapid generation of diverse analog libraries [1]. This functionalization potential is absent in simple 4-cyanoindazole, making the 3-hydroxy variant a superior starting material for medicinal chemistry campaigns aimed at exploring kinase selectivity, particularly against targets like HPK1, TTK, and Aurora kinases where the indazole core is a recognized pharmacophore [2].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
CYP3A4 inhibition context
Isoform selectivity endpoint review
nNOS pathway research
Scaffold for nNOS inhibitor synthesis
N-substitution SAR interpretation
Analytical method validation
ISO 17034 certified reference
Method traceability and accuracy
Diversified kinase library synthesis
C3-functionalization versatility
Kinase selectivity exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-4-cyano (1H)indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.